molecular formula C15H19F2NO2 B4764806 ethyl 1-(2,4-difluorobenzyl)-4-piperidinecarboxylate

ethyl 1-(2,4-difluorobenzyl)-4-piperidinecarboxylate

Cat. No. B4764806
M. Wt: 283.31 g/mol
InChI Key: MIECKOJTLCFSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,4-difluorobenzyl)-4-piperidinecarboxylate is a synthetic compound that belongs to the class of piperidinecarboxylates. This compound has gained attention due to its potential applications in scientific research. Ethyl 1-(2,4-difluorobenzyl)-4-piperidinecarboxylate is synthesized using a multi-step process, and its mechanism of action is not fully understood. However, it has been shown to have biochemical and physiological effects that make it useful for laboratory experiments.

Mechanism of Action

The mechanism of action of ethyl 1-(2,4-difluorobenzyl)-4-piperidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have an effect on the levels of certain neurotransmitters in the brain, which could explain its potential use in treating neurological disorders.
Biochemical and Physiological Effects
Ethyl 1-(2,4-difluorobenzyl)-4-piperidinecarboxylate has been shown to have biochemical and physiological effects that make it useful for laboratory experiments. It has been shown to have activity against certain types of cancer cells, which makes it a potential anticancer agent. Additionally, it has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-(2,4-difluorobenzyl)-4-piperidinecarboxylate in laboratory experiments include its potential activity against cancer cells and its potential use in treating neurological disorders. However, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, its synthesis is a multi-step process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on ethyl 1-(2,4-difluorobenzyl)-4-piperidinecarboxylate. One area of research could focus on understanding its mechanism of action, which could lead to the development of more effective anticancer and neurological disorder treatments. Another area of research could focus on optimizing the synthesis of this compound to make it more cost-effective and easier to produce. Additionally, research could be done to explore the potential use of this compound in other areas of medicine, such as infectious diseases or autoimmune disorders.

Scientific Research Applications

Ethyl 1-(2,4-difluorobenzyl)-4-piperidinecarboxylate has potential applications in scientific research. It has been shown to have activity against certain types of cancer cells and may have potential as an anticancer agent. Additionally, it has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

ethyl 1-[(2,4-difluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-20-15(19)11-5-7-18(8-6-11)10-12-3-4-13(16)9-14(12)17/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIECKOJTLCFSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2,4-difluorobenzyl)-4-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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